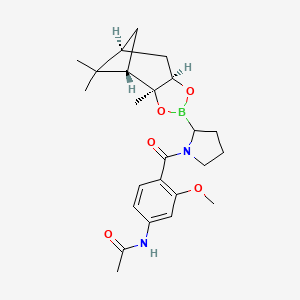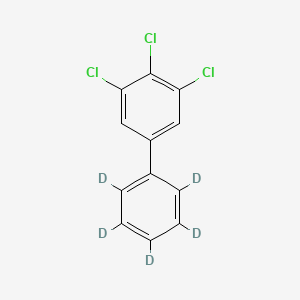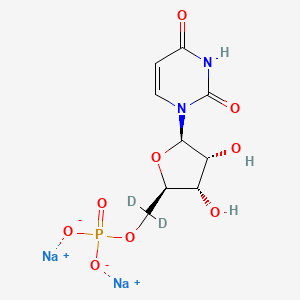
Uridine 5'-monophosphate-d2 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-monophosphate-d2 (disodium) is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . As the core uracil-containing nucleotide, adequate levels of Uridine 5’-monophosphate-d2 (disodium) enable optimal cellular metabolism and physiology across bodily tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Uridine 5’-monophosphate-d2 (disodium) involves several steps:
Mixing Cytidine Monophosphate or Sodium Salt, Sodium Nitrite, and Deionized Water: This mixture is then subjected to dropwise addition of acid and/or acid anhydride.
Reaction Continuation: The reaction is allowed to continue for 0-6 hours to obtain reaction solution 1.
Crystallization and Filtration: The reaction solution is mixed with 95% ethanol, crystallized, and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods: Industrial production of Uridine 5’-monophosphate-d2 (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange resin separation. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
Análisis De Reacciones Químicas
Types of Reactions: Uridine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives .
Aplicaciones Científicas De Investigación
Uridine 5’-monophosphate-d2 (disodium) has a wide range of scientific research applications, including:
Mecanismo De Acción
Uridine 5’-monophosphate-d2 (disodium) exerts its effects through several molecular targets and pathways:
Nucleic Acid Synthesis: It serves as a precursor for the synthesis of ribonucleic acid, which is essential for protein synthesis and other cellular processes.
Glycogen Synthesis: It promotes the formation of uridine diphosphate glucose, which is critical for glycogen synthesis.
Hexosamine Biosynthetic Pathway: It promotes the production of uridine diphosphate N-acetylglucosamine, which is involved in protein modification and function.
Comparación Con Compuestos Similares
Uridine 5’-monophosphate-d2 (disodium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate disodium salt: Used in studies on nucleic acid biosynthesis and cell signaling.
Uridine 5’-triphosphate disodium salt: Involved in the synthesis of ribonucleic acid and other biomolecules.
Cytidine 5’-monophosphate disodium salt: Used in the synthesis of cytidine diphosphate and cytidine triphosphate.
Uniqueness: Uridine 5’-monophosphate-d2 (disodium) is unique due to its specific role as a precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . Its ability to promote glycogen synthesis and protein modification through the hexosamine biosynthetic pathway further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H11N2Na2O9P |
|---|---|
Peso molecular |
370.16 g/mol |
Nombre IUPAC |
disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;; |
Clave InChI |
KURVIXMFFSNONZ-DDDITCQESA-L |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


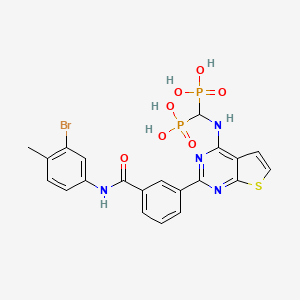

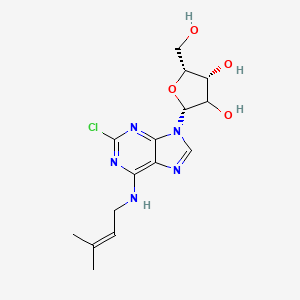
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

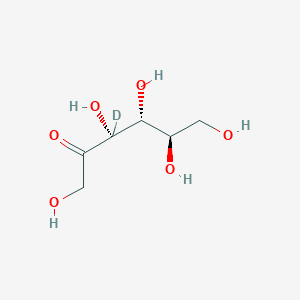

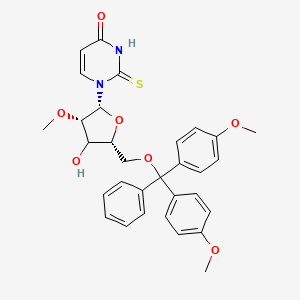
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
